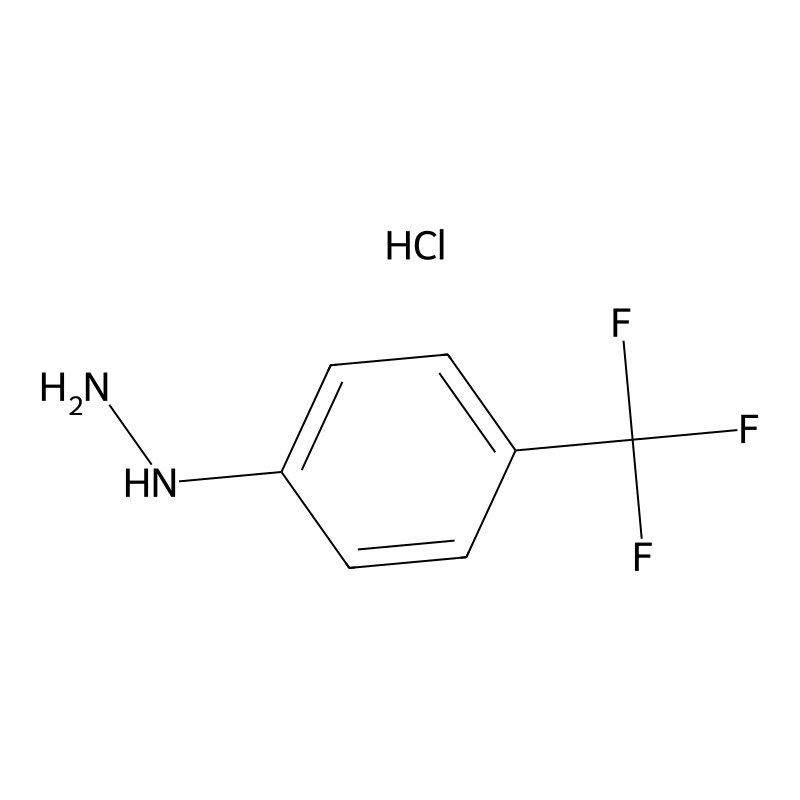

4-(Trifluoromethyl)phenylhydrazine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-(Trifluoromethyl)phenylhydrazine hydrochloride (4-(TFMH)PH) is an organic compound synthesized through various methods, including the reaction of 4-nitrophenylhydrazine with trifluoromethylbenzene in the presence of a Lewis acid catalyst []. The resulting product is then purified and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Applications in Medicinal Chemistry:

4-(TFMH)PH has been explored for its potential applications in medicinal chemistry due to the presence of the trifluoromethyl group and the hydrazine functionality. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug molecules, while the hydrazine moiety can participate in various reactions to form diverse pharmacologically active compounds [].

Antimicrobial activity

Studies have investigated the potential of 4-(TFMH)PH derivatives as antimicrobial agents. For instance, research suggests that certain derivatives exhibit activity against various bacterial and fungal strains [, ].

Anticancer properties

4-(TFMH)PH derivatives have also been evaluated for their anticancer properties. Some studies have shown that these derivatives possess antiproliferative activity against different cancer cell lines [, ]. However, further research is needed to understand their mechanisms of action and potential for therapeutic development.

Other potential applications:

Beyond medicinal chemistry, 4-(TFMH)PH may find use in other scientific research areas.

Organic synthesis

The hydrazine functionality allows 4-(TFMH)PH to act as a building block in the synthesis of various organic compounds [].

Material science

The unique properties of 4-(TFMH)PH, such as its potential to form hydrogen bonds, could be explored for the development of new materials with specific functionalities [].

4-(Trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenylhydrazine structure. Its molecular formula is C7H7ClF3N2, and it has a molecular weight of approximately 212.6 g/mol. The compound is known for its white to cream or yellow appearance and is hygroscopic in nature, meaning it can absorb moisture from the air . It is classified as harmful if swallowed and can cause skin irritation, necessitating careful handling in laboratory settings .

- Condensation Reactions: Reacting with carbonyl compounds to form hydrazones.

- Oxidation Reactions: Being oxidized to produce corresponding azo compounds or other nitrogen-containing derivatives.

- Substitution Reactions: The trifluoromethyl group can influence electrophilic aromatic substitution, making the phenyl ring more reactive towards electrophiles.

These reactions highlight the compound's utility in organic synthesis and its potential applications in developing new materials or pharmaceuticals.

Several methods exist for synthesizing 4-(Trifluoromethyl)phenylhydrazine hydrochloride:

- From Trifluoromethylbenzene: This method involves the reaction of trifluoromethylbenzene with hydrazine hydrate under acidic conditions.

- Using Diazotization: The compound can be synthesized via diazotization of the corresponding aniline derivative followed by reaction with hydrazine.

- Hydrochloride Formation: The hydrochloride salt can be obtained by treating the free base form with hydrochloric acid.

These methods provide flexibility in synthesizing the compound based on available starting materials and desired purity levels.

Interaction studies involving 4-(Trifluoromethyl)phenylhydrazine hydrochloride focus on its reactivity with biological macromolecules and small molecules. These studies often assess:

- Enzyme Inhibition: Evaluating how effectively the compound inhibits specific enzymes related to disease pathways.

- Binding Affinity: Investigating how well it binds to proteins or nucleic acids, which can provide insights into its mechanism of action.

- Toxicological Profiles: Understanding its safety profile through studies on cytotoxicity and genotoxicity.

Such studies are crucial for determining the compound's viability as a therapeutic agent.

Several compounds share structural similarities with 4-(Trifluoromethyl)phenylhydrazine hydrochloride, including:

- 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride: Contains a trifluoromethoxy group instead of trifluoromethyl, affecting its reactivity and biological properties.

- Phenylhydrazine Hydrochloride: Lacks fluorinated substituents, making it less reactive but still useful in various applications.

- 3-(Trifluoromethyl)aniline: A simple aniline derivative that lacks the hydrazine functionality but shares some electronic characteristics due to the trifluoromethyl group.

| Compound | Key Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethoxy)phenylhydrazine | Trifluoromethoxy group | Different electronic effects due to oxygen atom |

| Phenylhydrazine | Basic hydrazine structure | Less reactive; used primarily in organic synthesis |

| 3-(Trifluoromethyl)aniline | Trifluoromethyl group | No hydrazine functionality; different applications |

The unique presence of the trifluoromethyl group in 4-(Trifluoromethyl)phenylhydrazine hydrochloride significantly influences its chemical reactivity and biological activity compared to these similar compounds. This makes it a valuable candidate for further research and application development.

4-(Trifluoromethyl)phenylhydrazine Hydrochloride exists as a stable crystalline solid under ambient conditions. The compound crystallizes as the hydrochloride salt form, which exhibits enhanced stability and solubility characteristics compared to the free base [1] [2]. The crystalline material presents as white to cream or light yellow flakes or powder, with the color variation likely attributable to minor impurities or crystal morphology differences [2] [3].

While specific crystallographic parameters for this exact compound were not identified in the available literature, related trifluoromethylated phenylhydrazine derivatives demonstrate characteristic crystalline behavior. Similar compounds in this chemical class typically adopt monoclinic or orthorhombic crystal systems, with space groups such as P21/c or Pca21 being commonly observed [4] [5]. The presence of the trifluoromethyl group introduces significant intermolecular interactions, particularly through fluorine-hydrogen contacts, which influence the overall crystal packing arrangement [6].

The phase behavior of the compound is characterized by a single stable crystalline phase under normal storage conditions. The hydrochloride salt formation prevents the formation of polymorphic variants that might be observed in the free base form, contributing to the compound's pharmaceutical and analytical utility [7] [3].

Thermal Properties: Melting/Decomposition Points

The thermal characterization of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride reveals distinct melting and decomposition behavior. The hydrochloride salt exhibits a melting point of approximately 200°C, though some sources indicate that decomposition occurs concurrently around 210°C [8] [7] [3]. This thermal behavior contrasts significantly with the free base form, which demonstrates a much lower melting point of 63-65°C and a boiling point of 118-122°C at 17 mmHg [9] [10].

| Thermal Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Melting Point | 63-65°C | 200°C |

| Boiling Point | 118-122°C (17 mmHg) | Decomposes ~210°C |

| Thermal Stability | Moderate | Enhanced (until decomposition) |

The decomposition process generates several gaseous products including hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, carbon dioxide, fluorine compounds, and hydrogen fluoride [7]. This decomposition profile necessitates appropriate ventilation and safety measures during thermal analysis or high-temperature applications.

The enhanced thermal stability of the hydrochloride salt compared to the free base reflects the stabilizing influence of the ionic interaction between the protonated hydrazine nitrogen and the chloride counterion [3]. This stabilization is particularly important for storage and handling considerations, as the compound maintains integrity under normal laboratory conditions when stored at 2-8°C under inert atmosphere [1] [2].

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride demonstrate marked differences between the free base and hydrochloride salt forms, reflecting the significant impact of salt formation on physicochemical properties.

Aqueous Solubility

The hydrochloride salt exhibits good solubility in water, a property that distinguishes it from the free base form [1] [11]. This enhanced aqueous solubility results from the ionic nature of the hydrochloride salt, which facilitates hydration and dissolution in polar solvents. In contrast, the free base demonstrates limited water solubility, ranging from insoluble to sparingly soluble [12].

Organic Solvent Solubility

Both forms of the compound demonstrate good solubility in polar organic solvents. The compound is readily soluble in ethanol and methanol, making these solvents suitable for recrystallization and analytical procedures [14]. Acetone also serves as an effective solvent for dissolution [15] [16]. The trifluoromethyl group contributes to the compound's lipophilicity, enhancing its solubility in moderately polar organic media [15].

| Solvent System | Free Base Solubility | Hydrochloride Salt Solubility |

|---|---|---|

| Water | Insoluble to sparingly soluble | Soluble |

| Ethanol | Soluble | Soluble |

| Methanol | Soluble | Soluble |

| Acetone | Soluble | Soluble |

| General polar organics | Soluble | Soluble |

The solubility profile makes the hydrochloride salt particularly suitable for aqueous-based analytical methods and biological applications, while maintaining compatibility with organic synthetic procedures [11].

Spectroscopic Fingerprints

FT-IR Vibrational Mode Assignments

The infrared spectroscopic analysis of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride reveals characteristic vibrational modes that provide definitive structural identification. The spectrum displays several diagnostic regions that are typical for trifluoromethylated phenylhydrazine derivatives.

The N-H stretching vibrations appear in the region of 3150-3319 cm⁻¹, characteristic of hydrazine derivatives . These bands may appear as multiple peaks due to symmetric and antisymmetric stretching modes of the hydrazine functionality. The aromatic C-H stretching vibrations typically occur around 3000-3100 cm⁻¹, overlapping with the N-H region but distinguishable through peak intensity and shape analysis.

The trifluoromethyl group contributes distinctive vibrational signatures in multiple regions. The C-F stretching vibrations manifest in the fingerprint region between 1000-1300 cm⁻¹, with the CF₃ group typically showing multiple strong bands due to the symmetric and antisymmetric stretching modes . These vibrations are particularly intense due to the high electronegativity of fluorine and the polarized nature of the C-F bonds.

Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region, while C-N stretching modes associated with the hydrazine-phenyl connection typically occur around 1250-1350 cm⁻¹. The presence of the hydrochloride salt may introduce additional N-H bending modes and modify the overall vibrational pattern compared to the free base.

Multinuclear NMR Spectral Analysis (¹H, ¹³C, ¹⁵N, ¹⁹F)

¹H NMR Spectroscopy:

The proton NMR spectrum exhibits characteristic resonances for the aromatic system and hydrazine functionality. Aromatic protons typically resonate in the δ 7.0-8.0 ppm region, with the trifluoromethyl substitution causing downfield shifts due to the electron-withdrawing nature of the CF₃ group [18]. The hydrazine NH protons appear as exchangeable signals, often observed as broad peaks in the δ 4-6 ppm region, though their exact position depends on solvent, concentration, and temperature conditions.

¹³C NMR Spectroscopy:

Carbon-13 NMR provides definitive identification of the trifluoromethyl group through characteristic splitting patterns. The CF₃ carbon typically appears as a quartet around δ 120-125 ppm with a large coupling constant (J ≈ 270 Hz) due to coupling with the three equivalent fluorine atoms [18]. Aromatic carbons appear in the expected δ 110-160 ppm region, with the carbon bearing the CF₃ group showing characteristic downfield shifting and potential fluorine coupling.

¹⁹F NMR Spectroscopy:

Fluorine NMR spectroscopy provides the most sensitive probe for the trifluoromethyl group. The CF₃ fluorines typically appear as a sharp singlet in the δ -60 to -65 ppm region relative to CFCl₃ as an external standard [19] [18]. The chemical shift is influenced by the electronic environment of the aromatic ring and the position of the CF₃ group relative to other substituents.

¹⁵N NMR Spectroscopy:

While ¹⁵N NMR data specific to this compound were not identified in the literature, nitrogen-15 spectroscopy would be expected to show distinct resonances for the two nitrogen atoms in the hydrazine moiety, with chemical shifts influenced by protonation state and hydrogen bonding interactions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride follows predictable fragmentation pathways characteristic of substituted phenylhydrazines [20] [21]. The molecular ion peak appears at m/z 212 for the intact hydrochloride salt, though the free base molecular ion at m/z 176 may be observed under certain ionization conditions.

Common fragmentation patterns include:

- Loss of HCl (M-36) from the hydrochloride salt to generate the free base molecular ion

- α-Cleavage adjacent to the hydrazine nitrogen, leading to loss of NH₂ (M-16) or formation of phenyl cation fragments

- Loss of the trifluoromethyl group (M-69) or rearrangement to form CF₃⁺ at m/z 69

- Formation of the tropylium ion (C₇H₇⁺) at m/z 91, common in substituted benzyl systems

- Fragmentation of the aromatic ring to yield characteristic ions at m/z 77 (phenyl cation) and lower mass fragments

The presence of fluorine atoms often leads to the formation of stable fluorine-containing fragment ions, while the hydrazine functionality promotes nitrogen-centered fragmentations that can provide structural confirmation [22] [21].

X-ray Diffraction Studies and Unit Cell Parameters

Specific X-ray crystallographic data for 4-(Trifluoromethyl)phenylhydrazine Hydrochloride were not identified in the comprehensive literature survey conducted. However, analysis of structurally related compounds provides insight into the expected crystallographic behavior of this material.

Related trifluoromethylated phenylhydrazine derivatives typically crystallize in common space groups such as P21/c (monoclinic) or Pca21 (orthorhombic) [4] [5]. The presence of the trifluoromethyl group significantly influences crystal packing through intermolecular interactions, particularly F···H contacts, which constitute a substantial percentage of the total intermolecular interactions in fluorinated organic compounds [6].

Based on structural analogs, the compound would be expected to exhibit:

- Unit cell parameters consistent with efficient packing of the hydrazine hydrochloride moiety

- Intermolecular hydrogen bonding involving the protonated nitrogen and chloride ion

- Fluorine-mediated intermolecular interactions contributing to crystal stability

- Potential π-π stacking interactions between aromatic rings in adjacent molecules

The absence of specific crystallographic data represents a significant gap in the structural characterization of this compound. A complete single-crystal X-ray diffraction study would provide essential information including:

- Precise unit cell dimensions and space group assignment

- Bond lengths and angles within the molecular structure

- Intermolecular interaction patterns and hydrogen bonding networks

- Crystal packing efficiency and molecular orientation

- Thermal parameters and atomic displacement characteristics

Such crystallographic analysis would be particularly valuable for understanding the solid-state behavior of this compound and optimizing its handling and storage conditions for analytical and synthetic applications.

GHS Hazard Statements

H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant